molecular formula C13H18N2O B1319848 N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide CAS No. 926227-21-6

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide

Cat. No.: B1319848
CAS No.: 926227-21-6
M. Wt: 218.29 g/mol
InChI Key: MFMKLLUADPTKCW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 4-amino-2-methylphenyl substituent. The compound’s structure combines a cyclopentane ring linked to a carboxamide group and an aromatic amine moiety.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKLLUADPTKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588302
Record name N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-21-6
Record name N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide has shown potential in the development of therapeutic agents. Its applications include:

  • Anticonvulsant Activity : Preliminary studies indicate that this compound may exhibit anticonvulsant properties, similar to other compounds in its class. For instance, it has been evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant efficacy in seizure protection .
  • Antitumor Potential : Research is ongoing to investigate its ability to inhibit tumor growth through targeted molecular interactions. The compound's structural features may allow it to interfere with cancer cell proliferation .
  • Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's .

Biochemical Research

In biochemical assays, this compound can serve as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
  • Receptor Binding : The compound can interact with various receptors, influencing signal transduction pathways and cellular responses .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials due to its unique properties. These applications may include:

  • Synthesis of Complex Organic Molecules : It serves as a building block for synthesizing more complex organic structures .
  • Development of Biochemical Probes : Its ability to interact with biological macromolecules makes it a candidate for developing probes used in studying enzyme activity and other biochemical processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Anticonvulsant Screening : In studies evaluating anticonvulsant activity, certain derivatives displayed up to 100% protection against induced seizures at low dosages, indicating strong potential for therapeutic use .
  • Tumor Growth Inhibition : Research focusing on the anticancer properties has shown that this compound can inhibit cell proliferation in specific cancer models, warranting further investigation into its mechanisms .
  • Neuroprotective Studies : Investigations into neuroprotective effects have suggested that the compound may mitigate neuronal damage in models of neurodegeneration, highlighting its potential in treating related disorders .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentanecarboxamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Cyclopentanecarboxamide derivatives exhibit significant variability in physical properties based on substituent groups. Key comparisons include:

Table 1: Substituent Effects on Yield and Melting Point
Compound Name Substituent Yield (%) Melting Point (°C) Reference
1-(Phenylamino)cyclopentanecarboxamide (2a) Phenylamino 90 166
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) 4-Methylphenylamino 85 120
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) 4-Methoxyphenylamino 50 90–93
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide (Target) 4-Amino-2-methylphenyl N/A N/A N/A

Key Observations :

  • Electron-donating groups (e.g., methoxy in 2c) reduce melting points compared to unsubstituted phenyl (2a), likely due to reduced molecular symmetry and weaker crystal lattice interactions .
  • Steric effects : The 2-methyl group in the target compound may further lower melting points relative to 2a–2c, as seen in 2b (4-methylphenyl, m.p. 120°C).
  • Synthetic yields : Electron-neutral substituents (e.g., phenyl in 2a) achieve higher yields (90%) than polar groups (e.g., methoxy in 2c, 50%) .
Table 2: Hydrazine-1-Carbonothioyl Derivatives ()
Compound Name Substituent Yield (%) Melting Point (°C) Reference
N-(2-Phenoxyacetyl... (2.12) Phenoxyacetylhydrazine 59 158–161
N-(2-Benzoylhydrazine... (2.14) Benzoylhydrazine 66 193–195
Target Compound No sulfur moiety N/A N/A N/A

Key Observations :

  • Introduction of sulfur-containing groups (carbonothioyl) reduces yields (53–66%) compared to non-sulfur analogs (e.g., 2a: 90%) .

Pharmacological Implications

Table 3: Bioactive Cyclopentanecarboxamide Analogs
Compound Name Substituent Biological Relevance Reference
Cyclopentyl fentanyl Piperidinyl-phenethyl Opioid receptor agonist
Target Compound 4-Amino-2-methylphenyl Unknown N/A

Key Observations :

  • Cyclopentyl fentanyl’s piperidinyl-phenethyl group confers high opioid receptor affinity . The target compound’s 4-amino-2-methylphenyl group lacks this pharmacophore, suggesting divergent biological activity.

Molecular Weight and Lipophilicity

Table 4: Molecular Characteristics
Compound Name Molecular Formula Molecular Weight Reference
N-(4-Methoxyphenyl)-1-phenyl... () C19H21NO2 295.38
Target Compound C13H17N2O ~217.29* N/A

Key Observations :

  • The target compound’s lower molecular weight (~217 vs. 295 in ) may enhance solubility and bioavailability.

Biological Activity

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic implications based on various research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₈N₂O, featuring a cyclopentanecarboxamide structure with an amino group and a methylphenyl substituent. This unique structure contributes to its chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets. The amino group can form hydrogen bonds with macromolecules, while the cyclopentanecarboxamide moiety can engage hydrophobic interactions, modulating the activity of enzymes and receptors. This dual interaction profile suggests that the compound could influence various signaling pathways in biological systems .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications for diseases where these enzymes play a critical role .

Interaction with Biological Macromolecules

The compound has shown potential in interacting with proteins and nucleic acids, which could affect its biological activity and efficacy as a therapeutic agent. These interactions merit further investigation to elucidate the specific binding mechanisms and affinities involved .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, compounds within the cyclopentane series have demonstrated significant protection against seizures in animal models, suggesting that similar structural features may confer anticonvulsant properties to this compound .

Selectivity and Potency

In studies evaluating structure-activity relationships (SAR), modifications to the cyclopentane framework have been shown to influence the selectivity and potency against various kinases. For example, certain derivatives exhibited favorable low nanomolar IC₅₀ values against specific kinases, indicating that this compound could be optimized for enhanced biological activity through structural modifications .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Anticonvulsant PotentialDemonstrated protection against seizures in animal models
Interaction with ProteinsMay interact with various proteins influencing signaling pathways
SAR InsightsStructural modifications enhance selectivity against kinases

Q & A

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide and its structural analogs?

Methodological Answer: The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with substituted aniline precursors. For example, analogous compounds (e.g., hydrazine-1-carbonothioyl derivatives) are synthesized via reactions with benzoyl hydrazides or substituted acetyl hydrazides under controlled conditions (e.g., reflux in ethanol with catalytic acid). Yields range from 53% to 66%, depending on steric and electronic effects of substituents . Key steps include:

  • Activation of the carboxyl group : Use of coupling agents like EDCI or DCC.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Characterization : Confirmation via 1H^1H NMR (e.g., aromatic proton signals at δ 6.7–7.8 ppm) and LC-MS (m/z matching theoretical molecular weight) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H^1H NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate impurities or incorrect regiochemistry .
    • LC-MS : Confirm molecular ion peaks (e.g., m/z 248.3 for C13_{13}H17_{17}N2_2O) and fragmentation patterns.
  • Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can structural modifications to the cyclopentane ring influence bioactivity?

Methodological Answer:

  • Rational Design : Introduce substituents (e.g., fluorine at the 2-position) to modulate lipophilicity and metabolic stability. For example, N-(4-Fluorophenyl)cyclopentanecarboxamide (MW 207.24) shows altered pharmacokinetics due to enhanced electronegativity .
  • Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition or antimicrobial assays). Derivatives like N-(4-Hydroxy-3-methoxybenzyl)cyclopentanecarboxamide exhibit antitumor activity (IC50_{50} < 10 µM in breast cancer cell lines) .

Q. How do researchers resolve contradictions in spectral data for cyclopentanecarboxamide derivatives?

Methodological Answer:

  • Case Study : Discrepancies in 1H^1H NMR signals for N-(4-Chlorophenyl)cyclopentanecarboxamide may arise from rotational isomerism. Solutions include:
    • Variable Temperature NMR : Identify coalescence temperatures to confirm dynamic equilibria.
    • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers and compare with experimental data .

Q. What strategies are used to study the metabolic fate of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor via LC-MS/MS. Key metabolites may include hydroxylated cyclopentane rings or hydrolyzed amide bonds.
  • Isotopic Labeling : Use 14C^{14}C-labeled compounds to track metabolic pathways. For example, a related compound, 1-[(1-oxopentyl)amino]-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]cyclopentanecarboxamide, undergoes hepatic glucuronidation .

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